molecular formula C22H25NO3 B1615199 2-Carboethoxy-4'-piperidinomethyl benzophenone CAS No. 898771-14-7

2-Carboethoxy-4'-piperidinomethyl benzophenone

Cat. No.: B1615199
CAS No.: 898771-14-7
M. Wt: 351.4 g/mol
InChI Key: GEAYCUMGIOIRRH-UHFFFAOYSA-N
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Description

2-Carboethoxy-4’-piperidinomethyl benzophenone is a synthetic compound with the molecular formula C22H25NO3 and a molecular weight of 351.44 g/mol . It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves several steps. One common method includes the reaction of benzophenone with piperidine and ethyl chloroformate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the process . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-Carboethoxy-4’-piperidinomethyl benzophenone undergoes various chemical reactions, including:

Scientific Research Applications

2-Carboethoxy-4’-piperidinomethyl benzophenone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Carboethoxy-4’-piperidinomethyl benzophenone involves its interaction with molecular targets such as the NMDA receptor. This interaction modulates the receptor’s activity, influencing various neurological pathways and potentially leading to therapeutic effects in conditions like depression and chronic pain.

Comparison with Similar Compounds

2-Carboethoxy-4’-piperidinomethyl benzophenone can be compared to similar compounds such as:

The uniqueness of 2-Carboethoxy-4’-piperidinomethyl benzophenone lies in its specific piperidine and carboethoxy substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[4-(piperidin-1-ylmethyl)benzoyl]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25NO3/c1-2-26-22(25)20-9-5-4-8-19(20)21(24)18-12-10-17(11-13-18)16-23-14-6-3-7-15-23/h4-5,8-13H,2-3,6-7,14-16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GEAYCUMGIOIRRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=CC=C1C(=O)C2=CC=C(C=C2)CN3CCCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00642681
Record name Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-14-7
Record name Ethyl 2-{4-[(piperidin-1-yl)methyl]benzoyl}benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00642681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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